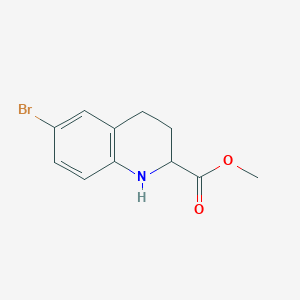

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate

Description

Chemical Identity and Nomenclature

This compound is a synthetic organic compound that belongs to the broader family of tetrahydroquinoline derivatives. The compound is systematically identified by its Chemical Abstracts Service number 511230-72-1 and possesses the molecular formula C₁₁H₁₂BrNO₂, with a molecular weight of 270.122 grams per mole. The compound's International Union of Pure and Applied Chemistry name is this compound, which directly reflects its structural composition and functional group arrangement.

The nomenclature of this compound follows systematic organic chemistry conventions, where each component of the name provides specific structural information. The "methyl" prefix indicates the presence of a methyl ester group, while "6-bromo" specifies the position and nature of the halogen substitution on the aromatic ring. The "1,2,3,4-tetrahydroquinoline" portion describes the core heterocyclic structure, indicating that the quinoline ring system has been partially reduced by the addition of four hydrogen atoms across the pyridine portion of the molecule. Finally, "2-carboxylate" identifies the location and chemical nature of the ester functional group attached to the saturated portion of the ring system.

The compound exhibits specific stereochemical characteristics due to the presence of a chiral center at the 2-position where the carboxylate group is attached. This structural feature can lead to the existence of enantiomeric forms, although the search results do not provide specific information about the stereochemical configuration of commercially available samples. The InChI key for this compound is AUAAQBWEOAMYGG-UHFFFAOYSA-N, providing a unique identifier for computational and database searches.

Historical Development of Tetrahydroquinoline Derivatives

The development of tetrahydroquinoline derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with roots extending back to early investigations of quinoline reduction reactions. Tetrahydroquinoline itself is described as an organic compound that is the semi-hydrogenated derivative of quinoline, appearing as a colorless oil. The historical significance of these compounds became apparent through their widespread occurrence in natural products and their utility as synthetic intermediates.

Early work in tetrahydroquinoline chemistry focused on the catalytic hydrogenation of quinoline systems, which provided the foundational knowledge for synthesizing more complex derivatives like this compound. Research conducted using Adams platinum catalyst in acetic acid medium demonstrated that quinoline hydrogenates to tetrahydroquinoline as a one-step process in the temperature range of 17 to 37 degrees Celsius. This foundational work established the kinetic parameters and mechanistic understanding necessary for subsequent developments in tetrahydroquinoline chemistry.

The synthetic methodology for preparing tetrahydroquinoline derivatives has evolved significantly over the decades. Modern approaches have incorporated borrowing hydrogen methodology, which offers an atom-economical pathway for forming carbon-carbon and carbon-nitrogen bonds using inexpensive and renewable starting materials. The borrowing hydrogen approach represents a particularly elegant strategy for constructing tetrahydroquinolines in an atom- and step-economical manner starting from 2-aminobenzyl alcohols and a second alcohol, with water as the only byproduct.

Substituted derivatives of tetrahydroquinoline have become increasingly important in medicinal chemistry applications. Compounds such as oxamniquine, dynemycin, viratmycin, and nicainoprol represent bioactive tetrahydroquinolines that have demonstrated therapeutic potential. The preparation of these derivatives typically involves hydrogenation of the corresponding quinoline using heterogeneous catalysts, although more sophisticated synthetic approaches have been developed to access specific substitution patterns and stereochemical configurations.

Recent advances in tetrahydroquinoline synthesis have employed domino reactions, which have proven particularly valuable for generating tetrahydroquinolines bearing previously inaccessible substitution patterns. These methodological developments have enabled the design of new drugs around tetrahydroquinoline systems over the past two decades, highlighting the continued relevance and importance of this chemical class.

Structural Relationship to Quinoline Alkaloids

This compound shares fundamental structural features with naturally occurring quinoline alkaloids, representing a synthetic analog that incorporates key elements of these biologically important compounds. Quinoline alkaloids are naturally occurring chemical compounds from the group of alkaloids that are chemically derived from quinoline, with many showing antiseptic, convulsive, or antineoplastic effects. The structural relationship between synthetic tetrahydroquinoline derivatives and natural alkaloids provides insight into the biological activity and pharmacological potential of these compounds.

The quinoline alkaloid family includes several therapeutically important compounds, most notably the cinchona alkaloids quinine and quinidine, which have demonstrated significant therapeutic potential. Additionally, cinchonine and cinchonidine, as well as some furoquinoline alkaloids and acridine alkaloids, represent important members of this chemical class. Strychnine and brucine, alkaloids of the nux vomica that contain a hydrogenated quinoline system, are also counted among the quinoline alkaloids, demonstrating the structural diversity within this family.

The occurrence of quinoline alkaloids extends beyond plants to include microorganisms and animals, with quinoline functioning as a partial structure in the redox factor pyrroloquinoline quinone and in quinoenzymes. This widespread distribution in biological systems underscores the fundamental importance of the quinoline structural motif in biochemical processes and suggests potential applications for synthetic derivatives like this compound.

Biogenetically, several proven pathways exist for the formation of the quinoline system in plants, with tryptophan and anthranilic acid serving as precursor molecules. The second precursor molecule is typically either a hemiterpene or a monoterpene, such as secologanine in cinchona alkaloids. Understanding these biosynthetic pathways provides valuable insights for the rational design and synthesis of quinoline-based compounds with desired biological activities.

The structural relationship between this compound and natural quinoline alkaloids extends beyond simple chemical similarity to encompass potential biological activity patterns. Tetrahydroquinolines embedded in natural product structures range from simple to complex systems, with examples including helquinoline, which possesses significant antibiotic properties, and cuspareine along with related compounds that have shown antibacterial as well as cytotoxic activity. More complex systems include (+)-aspernomine, a potent cytotoxic agent, and (−)-isoschizogaline, a potentially useful antibiotic.

| Compound Class | Example | Biological Activity | Structural Features |

|---|---|---|---|

| Simple Tetrahydroquinoline Alkaloids | Helquinoline | Antibiotic properties | Basic tetrahydroquinoline core |

| Substituted Derivatives | Cuspareine | Antibacterial and cytotoxic | Modified substitution pattern |

| Complex Systems | (+)-Aspernomine | Potent cytotoxic agent | Elaborated ring systems |

| Receptor Antagonists | (−)-Martinellic acid | Bradykinin receptor antagonist | Specialized functional groups |

Properties

IUPAC Name |

methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h3,5-6,10,13H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAAQBWEOAMYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373761 | |

| Record name | Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511230-72-1 | |

| Record name | Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Tetrahydroquinoline Precursors

The most common route involves bromination of a tetrahydroquinoline intermediate. For example, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid is brominated at the 6-position using N-bromosuccinimide (NBS) or bromine in acetic acid.

Reaction Conditions :

Esterification with Methyl Formate

The brominated intermediate is esterified using methyl formate under alkaline conditions:

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid + Methyl formate → Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate

Key Parameters :

Cyclization of 3-Bromophenylacetonitrile Derivatives

A patent (CN103880745A) describes a four-step synthesis starting from 3-bromophenylacetonitrile:

Stepwise Synthesis

| Step | Process | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Reduction to amine | H₂, Raney Ni, MeOH/EtOH | 89% |

| 2 | Amidation | Methyl chloroformate, Et₃N, CH₂Cl₂ | 82% |

| 3 | Ring closure | 2-Oxoacetic acid, H₂SO₄, THF | 75% |

| 4 | Hydrolysis | H₂SO₄ (conc.), H₂O | 68% |

This method produces the isoquinoline isomer, but analogous strategies apply to quinoline systems.

Asymmetric Transfer Hydrogenation

The Tsantrizos group reported a biomimetic transfer hydrogenation using P-chiral Brønsted acids (e.g., OttoPhosa I):

Catalytic Reaction Details

- Substrate : Methyl quinoline-2-carboxylate

- Catalyst : 5 mol% OttoPhosa I (14b)

- Hydrogen Source : Hantzsch ester

- Conditions : Toluene, 50°C, 4 hours

- Yield : 71%

- Enantiomeric Excess (ee) : 30%

Acid-Promoted Rearrangement of Azides

A-hydride shift triggered N-dealkylative cyclization was utilized for tetrahydroquinoline synthesis:

Reaction Optimization

| Parameter | Optimal Value |

|---|---|

| Substrate | Arylmethyl azide |

| Acid Catalyst | BF₃·Et₂O |

| Solvent | CH₂Cl₂ |

| Temperature | 25°C |

| Yield | 54–72% |

This method avoids transition metals, making it environmentally favorable.

Direct Esterification of Brominated Quinolinecarboxylic Acids

ChemicalBook outlines esterification of 6-bromo-2-quinolinecarboxylic acid with methanol:

Large-Scale Protocol

- Reactants : 6-Bromo-2-quinolinecarboxylic acid (1.31 mol), methanesulfonic acid (0.34 mol)

- Solvent : Methanol (2 L)

- Conditions : Reflux, 6 hours

- Workup : Neutralization with NaHCO₃, filtration

- Yield : 85%

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Bromination/Esterification | High scalability | Requires corrosive brominating agents | 65–85% |

| Cyclization | Produces diverse analogs | Multi-step, lower overall yield | 68–75% |

| Asymmetric Catalysis | Enantioselective | Moderate ee, specialized catalysts | 30–71% |

| Acid-Promoted Rearrangement | Metal-free, mild conditions | Limited substrate scope | 54–72% |

Key Research Findings

- Catalytic Efficiency : OttoPhosa I (14b) increases reaction rates by 12-fold compared to earlier catalysts.

- Solvent Effects : Cyclohexane marginally improves enantioselectivity (+4% ee) in transfer hydrogenation.

- Thermal Stability : Methanesulfonic acid outperforms H₂SO₄ in esterification, reducing side reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate exhibits various biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Research indicates that this compound shows promising antimicrobial properties. It has been tested against various bacterial strains and has demonstrated effectiveness in inhibiting their growth.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines is currently under investigation .

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunctions .

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis:

- Building Block for Synthesis : this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties .

- Catalysis : In asymmetric synthesis, this compound has been explored as a catalyst for transferring hydrogen in reactions involving quinoline derivatives. The results indicate that it can facilitate reactions with high yields and selectivity .

Biological Research Applications

Recent studies have focused on understanding how this compound interacts with biological systems:

- Mechanism of Action Studies : Investigations into the mechanisms by which this compound exerts its biological effects are ongoing. Understanding these mechanisms could lead to the development of targeted therapies .

- Pharmacokinetics and Toxicology : Research into the pharmacokinetic profiles and potential toxicological effects of this compound is essential for assessing its viability as a therapeutic agent .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial efficacy | Demonstrated significant inhibition of Gram-positive bacteria growth. |

| Study B | Anticancer activity | Induced apoptosis in specific cancer cell lines with IC50 values indicating potency. |

| Study C | Enzyme inhibition | Showed effective inhibition of target enzymes involved in metabolic pathways. |

Mechanism of Action

The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The bromine substituent and the quinoline ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

- Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate

- 6-Bromo-1,2,3,4-tetrahydroquinoline

- 1,2,3,4-Tetrahydroquinoline derivatives

Comparison: Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential. The presence of the bromine atom at the 6-position and the ester group at the 2-position are key features that distinguish it from other quinoline derivatives.

Biological Activity

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

MTHQ is characterized by a tetrahydroquinoline core with a bromine substituent at the 6-position and a carboxylate ester group. This unique structure contributes to its biological activity by influencing molecular interactions with various biological targets.

The biological activity of MTHQ is primarily attributed to its ability to interact with specific proteins and enzymes. The bromine atom enhances the compound's binding affinity to target sites, while the ester group facilitates interactions that modulate enzyme activity. Key mechanisms include:

- Inhibition of Enzymatic Activity : MTHQ has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer’s.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Anticancer Effects : Preliminary studies indicate that MTHQ may induce apoptosis in cancer cells through modulation of cell signaling pathways.

Anticholinesterase Activity

The inhibition of AChE and BuChE is crucial for the development of treatments for Alzheimer's disease. MTHQ has demonstrated significant inhibitory effects:

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| MTHQ | 3.48 ± 0.19 | 0.69 ± 0.04 |

These values indicate that MTHQ is a potent inhibitor compared to standard drugs like rivastigmine .

Antimicrobial Activity

Research has shown that MTHQ possesses antimicrobial properties against several bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results highlight the potential of MTHQ as an antimicrobial agent .

Anticancer Activity

In vitro studies have revealed that MTHQ can induce cell death in various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Apoptosis induction |

| MCF-7 | 8.2 | Cell cycle arrest |

The anticancer properties are linked to its ability to modulate apoptotic pathways and inhibit proliferation .

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of MTHQ on neuronal cells showed that treatment with the compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

- Synergistic Antimicrobial Effects : Combining MTHQ with conventional antibiotics enhanced the efficacy against resistant bacterial strains, suggesting its potential as an adjuvant therapy in infectious diseases.

Q & A

Q. What are the common synthetic routes for Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate?

The compound is typically synthesized via cyclization reactions. For example, a two-step procedure involves:

Formation of a tetrahydroquinoline precursor : Starting from substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives.

Bromination and esterification : Introducing bromine at the 6-position and esterifying the carboxyl group. Aluminum chloride (AlCl₃) in 1,2-dichlorobenzene at elevated temperatures (378 K) has been used to facilitate cyclization .

- Key validation : NMR (¹H, ¹³C) and mass spectrometry (GC-MS) confirm product purity and regioselectivity .

Q. How is the structure of this compound confirmed experimentally?

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and stereochemistry. For example, C–H⋯π interactions and hydrogen bonding patterns in the crystal lattice can be characterized using SHELX software for refinement .

- NMR spectroscopy : ¹H NMR (300 MHz in DMSO-d₆) identifies substituent positions (e.g., methyl and bromine signals at δ 1.15 ppm and δ 4.17–4.27 ppm, respectively) .

Q. What analytical techniques are critical for purity assessment?

- High-performance liquid chromatography (HPLC) : Quantifies impurities.

- Elemental analysis : Validates C, H, and N content (e.g., calculated vs. observed %C: 69.21 vs. 68.57) .

- Infrared (IR) spectroscopy : Confirms functional groups (e.g., carbonyl stretches at 1731 cm⁻¹ for ester groups) .

Advanced Research Questions

Q. How can stereochemical ambiguities in tetrahydroquinoline derivatives be resolved?

- Crystallographic refinement : SHELXL software determines absolute configuration via anomalous scattering data .

- NOESY NMR : Detects spatial proximity of protons (e.g., axial vs. equatorial substituents in the tetrahydroquinoline ring) .

- Density Functional Theory (DFT) : Computes energy-minimized conformers and compares experimental vs. theoretical NMR chemical shifts .

Q. What methodologies address low yields in bromination reactions?

Q. How are computational tools applied to predict reactivity?

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

- Light sensitivity : Protect from UV exposure to avoid bromine dissociation, monitored via periodic HPLC analysis .

Methodological Challenges and Solutions

Q. How to handle discrepancies in spectroscopic data between batches?

- Batch-to-batch analysis : Compare ¹H NMR integrals and GC-MS fragmentation patterns.

- Impurity profiling : Use LC-MS to identify side products (e.g., de-brominated or over-alkylated derivatives) .

Q. What strategies improve reproducibility in multi-step syntheses?

- In-line monitoring : ReactIR tracks reaction progress in real time (e.g., esterification completion).

- Standardized workup protocols : Strict pH control during extraction (pH 10 with NaHCO₃) minimizes side reactions .

Q. How to design derivatives for enhanced bioactivity?

- Structure-activity relationship (SAR) : Modify the ester group (e.g., replace methyl with ethyl) or introduce electron-withdrawing substituents at the 3-position.

- Carboxamide synthesis : Couple the carboxylic acid intermediate (prepared via hydrolysis) with amines using HBTU/TEA in DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.